Methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate is an organic compound belonging to the indole family, characterized by its unique structure that features a methoxy group at the 5-position, a methyl group at the 4-position, and a carboxylate ester functional group. Its molecular formula is , and it has a molecular weight of approximately 221.24 g/mol. The compound exhibits a yellow crystalline appearance and is known for its potential biological activities and synthetic utility.
The specific products formed depend on the reagents and conditions used in these reactions.
Methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate has been investigated for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. It exhibits potential:
The synthesis of methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis method. This process includes:
Industrial production often employs optimized conditions to maximize yield and purity, utilizing techniques such as continuous flow reactors .
Methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate finds applications across various fields:
Interaction studies of methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate focus on its binding affinities with biological targets. These studies often employ molecular docking techniques to predict how the compound interacts with specific receptors or enzymes. Key areas of investigation include:
Methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate shares structural similarities with several other compounds in the indole family. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Methyl 5-methoxy-1H-indole-2-carboxylate | Methoxy group at position 5 | Lacks methyl substitution at position 4 |
| 5-Methoxy-2-methylindole | Methyl substitution at position 2 | Different substitution pattern compared to the target |
| 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate | Halogen substitutions | Exhibits different reactivity due to halogen presence |
Methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which influences both its chemical reactivity and biological activity compared to similar compounds. This distinctiveness may lead to varied pharmacological properties and synthetic utility in comparison to its analogs .